molecular formula C20H21ClN2O3 B3988007 Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride

Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride

Cat. No.: B3988007
M. Wt: 372.8 g/mol
InChI Key: NRDWQEVKICVJJO-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester group, a methoxyaniline moiety, and a hydrochloride salt. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Properties

IUPAC Name

ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3.ClH/c1-4-25-20(23)14-8-9-18-17(11-14)19(10-13(2)21-18)22-15-6-5-7-16(12-15)24-3;/h5-12H,4H2,1-3H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDWQEVKICVJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Methoxyaniline Moiety: The methoxyaniline group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyaniline derivative reacts with the quinoline intermediate.

    Esterification: The carboxylate group is esterified using ethanol and an acid catalyst to form the ethyl ester.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyaniline moiety, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it could inhibit cytokinin oxidase/dehydrogenase, affecting plant growth and development .

Comparison with Similar Compounds

Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its quinoline core and ethyl ester group, which may confer distinct chemical properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride

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